LogP Advantage Over Fully Aromatic Positional Isomer Sodium 2-Naphthol-7-Sulfonate
The target compound exhibits a computed LogP of 1.83 , which is substantially lower than the LogP of 2.53 measured for the fully aromatic positional isomer Sodium 2-naphthol-7-sulfonate (CAS 135-55-7) [1]. This 0.70 log unit reduction corresponds to an approximately 5-fold lower octanol–water partition coefficient, indicating significantly reduced lipophilicity. For procurement decisions in medicinal chemistry, this LogP value falls within the optimal range (1–3) for oral bioavailability according to Lipinski guidelines, whereas the comparator's higher LogP may predispose it to excessive plasma protein binding or poorer aqueous solubility.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.83 (computed) |
| Comparator Or Baseline | Sodium 2-naphthol-7-sulfonate (CAS 135-55-7): LogP = 2.53 (computed) |
| Quantified Difference | ΔLogP = −0.70 (approximately 5-fold lower lipophilicity) |
| Conditions | Computed LogP values from authoritative database entries; experimental validation not available in current literature |
Why This Matters
The lower LogP of the target compound offers a more balanced lipophilicity profile for applications requiring aqueous solubility alongside modest membrane permeability, making it preferable to the more lipophilic aromatic analog in early-stage drug discovery screening libraries.
- [1] AcmeChem. Sodium 2-Naphthol-7-Sulfonate. CAS 135-55-7. LogP: 2.53030. https://www.acmechem.com.cn. View Source
